molecular formula C9H7ClINO B12329346 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo-

4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo-

Cat. No.: B12329346
M. Wt: 307.51 g/mol
InChI Key: UQTZURNEMPTCLU-UHFFFAOYSA-N
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Description

4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- is a derivative of quinolinone, a class of compounds known for their diverse biological activities. This compound features a quinolinone core with chlorine and iodine substituents, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- typically involves multi-step organic reactions. A common approach might include:

    Starting Material: Begin with a suitable quinoline derivative.

    Chlorination: Introduce the chlorine atom at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    Iodination: Introduce the iodine atom at the 8-position using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Reduction: Reduce the quinoline to quinolinone using reducing agents like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinolinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive quinolinones.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- would depend on its specific biological target. Generally, quinolinone derivatives can interact with enzymes, receptors, or DNA, affecting various cellular pathways. The chlorine and iodine substituents might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4(1H)-Quinolinone: The parent compound without chlorine and iodine substituents.

    6-Chloro-4(1H)-Quinolinone: Lacks the iodine substituent.

    8-Iodo-4(1H)-Quinolinone: Lacks the chlorine substituent.

Uniqueness

4(1H)-Quinolinone, 6-chloro-2,3-dihydro-8-iodo- is unique due to the presence of both chlorine and iodine substituents, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H7ClINO

Molecular Weight

307.51 g/mol

IUPAC Name

6-chloro-8-iodo-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C9H7ClINO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h3-4,12H,1-2H2

InChI Key

UQTZURNEMPTCLU-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=C(C=C2I)Cl

Origin of Product

United States

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